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Compound of Interest

Compound Name:
Histone Acetyltransferase Inhibitor

II

Cat. No.: B1339728 Get Quote

Technical Support Center: Histone
Acetyltransferase Inhibitor II
Welcome to the technical support center for Histone Acetyltransferase Inhibitor II (HATi II).

This resource provides troubleshooting guidance and answers to frequently asked questions to

assist researchers, scientists, and drug development professionals in their experiments

involving this potent and selective p300 histone acetyltransferase inhibitor.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Histone Acetyltransferase Inhibitor II?

Histone Acetyltransferase Inhibitor II is a potent, selective, and cell-permeable inhibitor of

the p300 histone acetyltransferase (HAT) with an IC50 of 5 µM in cell-free assays. It exerts its

inhibitory effect on the acetylase activity of p300 in mammalian cells.[1] The precise

mechanism of many p300 inhibitors involves competition with either the histone substrate or

the acetyl coenzyme A (Ac-CoA) cofactor.[2][3][4]

Q2: What are the appropriate positive and negative controls for my experiments?

Proper controls are critical for interpreting your results accurately.

Positive Controls:
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Biochemical Assays: A known potent p300 inhibitor, such as C646 or A-485, can be used

to confirm that the assay can detect inhibition.[4][5] HeLa nuclear extract is often used as

a source of HAT activity.

Cellular Assays: Treatment with a well-characterized p300 inhibitor like C646 can serve as

a positive control for observing expected downstream effects, such as a decrease in

specific histone acetylation marks (e.g., H3K18ac, H3K27ac).[1][6]

Negative Controls:

Vehicle Control: The solvent used to dissolve HATi II (typically DMSO) should be added to

control cells or reactions at the same final concentration.

Inactive Analog: If available, an inactive structural analog of the inhibitor is an excellent

negative control. For instance, A-486 is an inactive analog of the potent p300 inhibitor A-

485.[4][7] Similarly, the C646 analog C37 lacks p300 inhibitory activity and can be used as

a negative control.[5][8]

No Enzyme Control: In biochemical assays, a reaction mixture without the HAT enzyme

should be included to determine the background signal.

Q3: What are the expected effects of p300 inhibition on histone acetylation?

Inhibition of p300 primarily leads to a decrease in the acetylation of its specific histone

substrates. The most commonly reported and reliable markers of p300/CBP inhibition are

reduced levels of H3K18ac and H3K27ac.[4][6] Changes in global histone acetylation can be

assessed by Western blotting, while site-specific changes at particular gene promoters or

enhancers can be quantified using Chromatin Immunoprecipitation (ChIP) followed by qPCR or

sequencing.[1][9]

Q4: Can HATi II have off-target effects?

While HATi II is described as a selective p300 inhibitor, it is crucial to be aware of potential off-

target effects, a common issue with many small molecule inhibitors.[7] Many reported HAT

inhibitors have been shown to be non-selective or act as assay interference compounds.[10] It

is advisable to perform counter-screens or use orthogonal assays to validate that the observed
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phenotype is due to p300 inhibition. For example, one could test the inhibitor against other HAT

families like GNAT or MYST.[2][3]
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Problem Potential Cause Suggested Solution

Inconsistent IC50 values in

biochemical assays

Assay Interference: Some HAT

inhibitors are known to be

thiol-reactive or form

aggregates, which can

interfere with assay

components.[10]

Include 0.01% Triton X-100 in

the assay buffer to prevent

aggregation.[5] Include a

reducing agent like DTT (if

compatible with the assay

format) to mitigate issues with

thiol-reactive compounds.

Assay Conditions: Sub-optimal

concentrations of substrates

(histone peptide, Ac-CoA) or

enzyme can affect inhibitor

potency measurements.

Determine the Km for both the

histone substrate and Ac-CoA

and use concentrations around

the Km value for your

experiments to ensure

accurate IC50 determination.

No change in histone

acetylation in cells after

treatment

Inhibitor Inactivity: The inhibitor

may have degraded due to

improper storage or handling.

Ensure the inhibitor is stored

correctly (e.g., as a stock

solution in DMSO at -80°C)

and use freshly prepared

dilutions for experiments.

Low Cell Permeability: The

inhibitor may not be efficiently

entering the cells.

While HATi II is described as

cell-permeable, this can be

cell-type dependent. You can

try increasing the incubation

time or concentration.

Cellular Compensation: Other

HATs with overlapping

substrate specificities might

compensate for the loss of

p300 activity.

Use a more targeted readout,

such as ChIP-qPCR for

H3K27ac at a known p300-

regulated gene promoter,

rather than global histone

acetylation.

High background signal in

fluorometric or colorimetric

HAT assays

Reagent Instability: The

developer or probe may have

degraded.

Store reagents as

recommended by the

manufacturer, protected from
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light and repeated freeze-thaw

cycles.

Sample Interference:

Components in the sample

(e.g., nuclear extract) may

interfere with the detection

chemistry. Samples containing

DTT, Coenzyme A, or NADH

can interfere with some assay

formats.

Run a "sample only" control

(without enzyme or substrates)

to assess the intrinsic

background of your sample. If

interference is high, consider

purifying your protein of

interest.

Unexpected cell toxicity or

phenotype

Off-target Effects: The

observed phenotype may not

be due to p300 inhibition.

Validate the phenotype using a

structurally different p300

inhibitor or by siRNA-mediated

knockdown of p300. Use an

inactive analog as a negative

control.[4][8]

Experimental Protocols
In Vitro HAT Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and general literature for measuring

p300 HAT activity.

Materials:

Recombinant p300 enzyme

Histone H3 peptide substrate

Acetyl-CoA

HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

Histone Acetyltransferase Inhibitor II (HATi II)

Thiol-sensitive fluorescent probe
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96-well black, flat-bottom plate

Fluorescence plate reader

Procedure:

Prepare Reagents:

Prepare a stock solution of HATi II in DMSO.

Prepare serial dilutions of HATi II in HAT Assay Buffer.

Prepare a reaction mixture containing recombinant p300 and histone H3 peptide in HAT

Assay Buffer.

Assay Plate Setup:

Add the HATi II dilutions to the wells of the 96-well plate.

Include wells for a positive control (e.g., C646), a no-inhibitor control (DMSO vehicle), and

a no-enzyme background control.

Initiate Reaction:

Add the p300/histone H3 mixture to all wells except the no-enzyme control.

Start the reaction by adding Acetyl-CoA to all wells.

The final reaction volume is typically 50 µL.

Incubation:

Incubate the plate at 30°C for 30-60 minutes.

Detection:

Stop the reaction and develop the signal by adding the thiol-sensitive fluorescent probe

according to the manufacturer's instructions. This probe reacts with the free CoA-SH

produced during the reaction.
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Incubate for a further 15 minutes at room temperature.

Measurement:

Read the fluorescence on a plate reader at the appropriate excitation and emission

wavelengths (e.g., λex = 535 nm / λem = 587 nm).

Data Analysis:

Subtract the background fluorescence (no-enzyme control) from all readings.

Normalize the data to the no-inhibitor control (100% activity).

Plot the percent activity versus the inhibitor concentration and fit the data to a dose-

response curve to determine the IC50 value.

Cellular Histone Acetylation Assay (Western Blot)
This protocol describes how to assess the effect of HATi II on global histone acetylation levels

in cultured cells.

Materials:

Cell culture medium and plates

Histone Acetyltransferase Inhibitor II (HATi II)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies: anti-acetyl-Histone H3 (Lys27), anti-acetyl-Histone H3 (Lys18), anti-total

Histone H3

HRP-conjugated secondary antibody

Chemiluminescent substrate

SDS-PAGE gels and Western blotting apparatus

Procedure:
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Cell Treatment:

Plate cells and allow them to adhere overnight.

Treat cells with varying concentrations of HATi II or DMSO vehicle control for a specified

time (e.g., 6-24 hours).

Histone Extraction:

Lyse the cells directly in lysis buffer or perform an acid extraction for histones. For acid

extraction, lyse cells in a Triton-based buffer, pellet the nuclei, and extract histones

overnight with 0.2N HCl.[11]

Protein Quantification:

Determine the protein concentration of the lysates.

Western Blotting:

Separate 15-20 µg of protein per lane on an SDS-PAGE gel.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against

Ac-H3K27, Ac-H3K18, and total H3 (as a loading control).

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at

room temperature.

Wash the membrane again and detect the signal using a chemiluminescent substrate.

Data Analysis:

Quantify the band intensities using densitometry software.

Normalize the acetyl-histone signal to the total histone H3 signal for each sample.
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Compare the normalized values of treated samples to the vehicle control.

Quantitative Data Summary
The following table summarizes the IC50 values for several common p300/CBP inhibitors.

Inhibitor Target IC50 Value Assay Type Reference

Histone

Acetyltransferase

Inhibitor II

p300 5 µM Cell-free [1]

C646 p300 400 nM (Ki) Radioactive [5][12]

A-485 p300 9.8 nM TR-FRET [4]

A-485 CBP 2.6 nM TR-FRET [4]

Compound 12 p300 620 nM Biochemical [2]

Anacardic Acid p300/PCAF Not specified - [13]

Visualizations

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4380234/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2884008/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9274749/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6050590/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6050590/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7340344/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7211175/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1339728?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biochemical Assays

Cellular Assays

1. In Vitro HAT Assay

Reagents:
- Recombinant p300

- Histone Peptide
- Acetyl-CoA

- HATi II

2. Set up reaction and incubate 3. Detect CoA-SH product
(Fluorometric/Colorimetric) 4. Measure Signal & Calculate IC50

1. Cell Culture & Treatment Treat cells with HATi II
or Vehicle Control 2. Harvest Cells

Western Blot:
- Extract histones

- Probe for Ac-H3K27, Total H3

ChIP-Seq/qPCR:
- Crosslink & shear chromatin
- Immunoprecipitate Ac-H3K27

- Analyze DNA

Phenotypic Assays:
- Proliferation
- Apoptosis

- Gene Expression (qPCR/RNA-seq)

3a. Assess Global Acetylation

3b. Assess Locus-Specific Acetylation

3c. Assess Cellular Phenotype
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Chromatin Remodeling

Transcription Factor Regulation

Cellular Outcomes

Histone Acetyltransferase
Inhibitor II

p300/CBP

Inhibits

Histones (e.g., H3K27)

Acetylation

Transcription Factors
(e.g., p53, NF-κB, AR)

Acetylation & Co-activation

Open Chromatin

Target Gene Expression

Alters

Regulates

Cell Cycle Arrest Apoptosis Senescence ↓ DNA Damage Response
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Problem:
No effect of HATi II in cellular assay

Is the inhibitor active?

Is the cellular readout appropriate?

Yes

Solution:
- Confirm activity in a biochemical assay.

- Use fresh inhibitor stock.

No

Are there off-target effects?

Yes

Solution:
- Measure specific marks (Ac-H3K27).

- Use ChIP-qPCR for sensitive detection.

No

Solution:
- Confirm phenotype with p300 siRNA.
- Use an inactive analog as a control.

Possible

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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